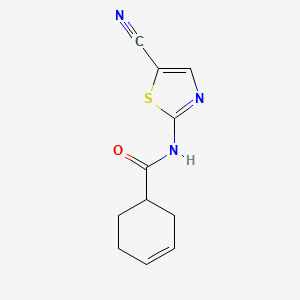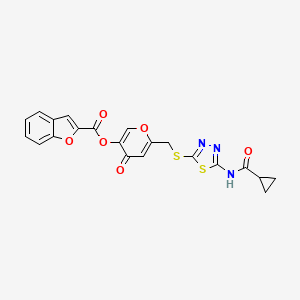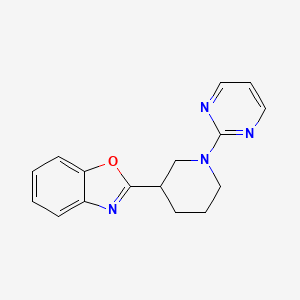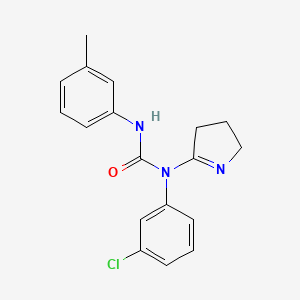
N-(5-cyanothiazol-2-yl)cyclohex-3-enecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-cyanothiazol-2-yl)cyclohex-3-enecarboxamide” is a chemical compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .
Synthesis Analysis
The synthesis of cyanoacetamides, which are related to the compound , may be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature afforded the target N-substituted cyanoacetamide compounds .Chemical Reactions Analysis
Cyanoacetamide derivatives are polyfunctional compounds possessing both electrophilic and nucleophilic properties . Typical nucleophilic positions are NH and C-2 with reactivity order C-2 > NH . These chemical properties have been used to design different heterocyclic moieties with different ring sizes, such as azirine, pyrrole, thiophene, pyrazole, imidazole, thiazole, thiadiazole, pyridine, pyrane .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, including the compound , have been found to exhibit antioxidant properties . Antioxidants are crucial in neutralizing harmful free radicals in the body, thus preventing cellular damage.
Analgesic Activity
Thiazole compounds have been reported to possess analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain management drugs.
Anti-inflammatory Activity
These compounds have also shown anti-inflammatory effects . They could potentially be used in the treatment of conditions characterized by inflammation.
Antimicrobial Activity
Thiazole derivatives have demonstrated antimicrobial activity, making them useful in combating various bacterial infections .
Antifungal Activity
The compound has shown good inhibitory activity against selected fungi . This suggests potential use in the development of antifungal medications.
Antiviral Activity
Thiazole compounds have been found to exhibit antiviral properties . They could be explored further for the development of antiviral drugs.
Antitumor and Cytotoxic Activity
Thiazole derivatives have shown promising results in terms of antitumor and cytotoxic activities . This suggests potential applications in cancer therapy.
Neuroprotective Activity
These compounds have demonstrated neuroprotective effects . This means they could potentially be used in the treatment of neurodegenerative disorders.
Mechanism of Action
Target of Action
Compounds with a thiazole nucleus, such as this one, have been found to exhibit diverse biological activities . They have been used as precursors for heterocyclic synthesis, forming a variety of heterocyclic compounds .
Mode of Action
It is known that the active hydrogen on c-2 of these compounds can take part in a variety of condensation and substitution reactions . This suggests that the compound might interact with its targets through these reactions, leading to changes in the targets’ functions.
Biochemical Pathways
Thiazole derivatives have been reported to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . This suggests that the compound might affect multiple biochemical pathways related to these activities.
Result of Action
Given the diverse biological activities of thiazole derivatives , it can be inferred that the compound might have multiple effects at the molecular and cellular levels.
properties
IUPAC Name |
N-(5-cyano-1,3-thiazol-2-yl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c12-6-9-7-13-11(16-9)14-10(15)8-4-2-1-3-5-8/h1-2,7-8H,3-5H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZDDUKMJRYPIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NC2=NC=C(S2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyanothiazol-2-yl)cyclohex-3-enecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dichlorophenoxy)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide](/img/structure/B2495125.png)



![N-(3,4-difluorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2495130.png)

![1-benzyl-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2495135.png)
![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-fluorobenzyl)urea](/img/structure/B2495136.png)

![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2495139.png)
![4-(2-Azabicyclo[2.2.1]heptan-2-ylmethyl)quinoline](/img/structure/B2495141.png)

![(3S,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride](/img/structure/B2495146.png)
![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)